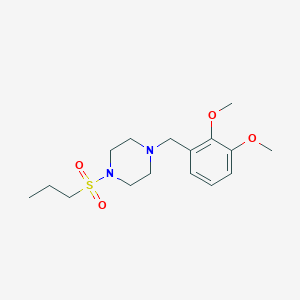
1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine, is part of a broader class of chemical compounds known for their varied pharmacological properties. Compounds within this class, such as those derived from piperazine and benzylpiperazine, have been extensively studied for their receptor binding affinities, showcasing the importance of structural variations in determining activity and selectivity (Borrmann et al., 2009).
Synthesis Analysis
The synthesis of compounds related to 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves multiple steps, including nucleophilic substitution reactions and the introduction of sulfonyl and methoxy groups. For example, hyperbranched polymers synthesized from related monomers indicate a complex reaction mechanism that could be applicable in the synthesis of our compound of interest (Yan & Gao, 2000).
Molecular Structure Analysis
Molecular structure is crucial in determining the biological activity of these compounds. The structure-activity relationships (SAR) provide insights into how modifications in the molecular structure can influence binding affinity and selectivity towards different receptors. For example, the introduction of different sulfonyl and benzyl groups has been explored for enhancing receptor affinity and selectivity (McCombie et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine and its derivatives often involve nucleophilic substitutions and the addition of various functional groups to alter the compound's properties. These reactions are pivotal in modifying the compound's biological activity and solubility (Shirini et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, can significantly affect the compound's application in pharmaceutical formulations. Studies on related compounds have shown that modifications in the structure can lead to differences in crystalline forms, which in turn affect the drug's bioavailability and stability (Naveen et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-12-23(19,20)18-10-8-17(9-11-18)13-14-6-5-7-15(21-2)16(14)22-3/h5-7H,4,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVBZGEUCBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


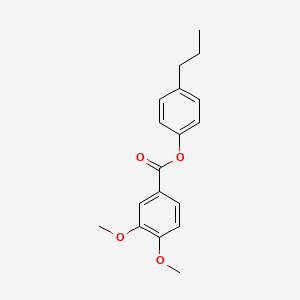
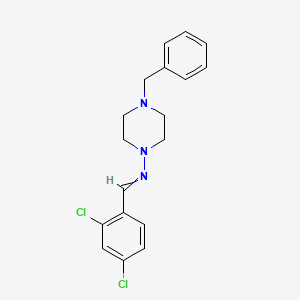
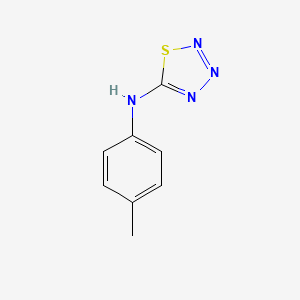

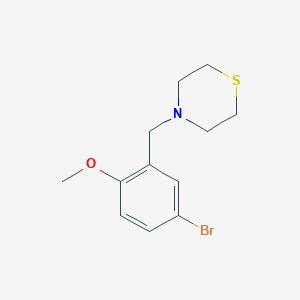
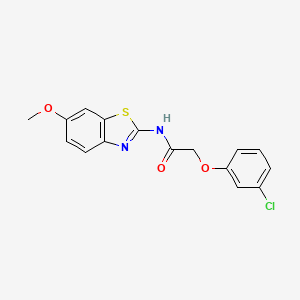
![3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)
![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)